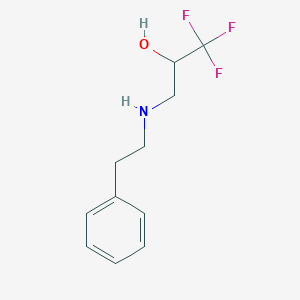

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRBCBVNZITOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382422 | |

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-20-8 | |

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential biological activities of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. This molecule incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a phenethylamine scaffold, a common feature in neurologically active compounds. This guide details a proposed synthetic route via epoxide ring-opening, methods for structural elucidation, and protocols for evaluating its potential as an antimicrobial agent and an adrenergic receptor ligand. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[1] Concurrently, the phenethylamine backbone is a well-established pharmacophore present in a vast array of neurotransmitters, hormones, and synthetic drugs, particularly those targeting the central nervous system and adrenergic receptors.

This compound represents a logical convergence of these two privileged structural motifs. The presence of the trifluoromethyl group adjacent to a hydroxyl and an amino group is anticipated to significantly influence the molecule's electronic properties and conformational preferences. This guide aims to provide a detailed technical framework for the synthesis, purification, and characterization of this compound, as well as to propose avenues for the investigation of its biological potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The experimental data is limited, and thus, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₃NO | N/A |

| Molecular Weight | 233.23 g/mol | N/A |

| Melting Point | 63-65 °C | Chemical Supplier Data |

| Boiling Point (Predicted) | 329.6 ± 42.0 °C | Chemical Supplier Data |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | Chemical Supplier Data |

| pKa (Predicted) | 12.07 ± 0.20 | Chemical Supplier Data |

Synthesis and Purification

A robust and straightforward method for the synthesis of β-amino alcohols such as this compound is the nucleophilic ring-opening of a suitable epoxide with an amine.[2] This approach is often characterized by high yields and good regioselectivity.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-(trifluoromethyl)oxirane with phenethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol (10 mL/mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)oxirane (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours or heated to reflux (50-70 °C) to expedite the reaction, with progress monitored by Thin Layer Chromatography (TLC). The use of a protic solvent can facilitate the ring-opening of the epoxide.[3]

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenethyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the ethyl chain, and the methine and methylene protons of the propanol backbone. The protons adjacent to the fluorine-bearing carbon may exhibit coupling to the fluorine atoms.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the aliphatic carbons of the phenethyl and propanol moieties. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, with its chemical shift providing information about the electronic environment.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Potential Applications and Biological Activity

The structural features of this compound suggest potential biological activities in two primary areas: antimicrobial effects and interaction with adrenergic receptors.

Antimicrobial Activity

Derivatives of aminopropanol have been reported to exhibit antibacterial and antifungal properties.[4] The presence of the trifluoromethyl group may enhance this activity.

Adrenergic Receptor Interaction

The phenethylamine core is a well-known scaffold for ligands of adrenergic receptors.[5] The substitution pattern of this compound bears resemblance to known β-adrenergic receptor blockers.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following experimental protocols are proposed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7][8]

Caption: Workflow for MIC determination.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Bacterial Inoculum: Culture the test bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Adrenergic Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of the test compound for a specific adrenergic receptor subtype (e.g., β₂-adrenergic receptor).[4][9]

Caption: Workflow for adrenergic receptor binding assay.

-

Membrane Preparation: Utilize cell membranes prepared from a cell line overexpressing the human adrenergic receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a trifluoromethyl group and a phenethylamine scaffold. While experimental data on this specific compound is scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the outlined analytical and biological protocols offer a clear path for future research. Investigations into the antimicrobial and adrenergic receptor binding activities of this compound could reveal novel therapeutic potential, making it a valuable subject for further study in medicinal chemistry and drug discovery.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

-

Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 973–978. [Link]

-

Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]

-

MDPI. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. [Link]

-

Kuwano, E., et al. (n.d.). Syntheses and Biological Activities of 3-Fluoropropionic Acid Derivatives and Related Compounds. [Link]

-

Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

-

PubMed. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. [Link]

-

University of Dundee Research Portal. (n.d.). Discovery of Β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]

-

PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]

-

ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. [Link]

-

Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

-

PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. [Link]

-

Amerigo Scientific. (n.d.). 3-Amino-1,1,1-Trifluoro-2-Propanol. [Link]

-

Career Henan Chemical Co. (n.d.). 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. [Link]

-

ResearchGate. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

-

MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of...). [Link]

-

PubMed. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. [Link]

-

PubMed. (2007). Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids. [Link]

-

NIH. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. [Link]

-

MDPI. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. www2.oberlin.edu [www2.oberlin.edu]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 9. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

"1,1,1-Trifluoro-3-(phenethylamino)-2-propanol" CAS number

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and life sciences industries. The incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide details the compound's physicochemical properties, presents a validated synthetic pathway with mechanistic insights, and outlines rigorous analytical protocols for its characterization and quality control. Designed for researchers, chemists, and drug development professionals, this document serves as a practical resource for leveraging this valuable chemical intermediate in advanced research and development projects.

Introduction: The Strategic Role of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to profoundly alter the physicochemical and pharmacokinetic properties of a parent compound.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and modulated pKa values, which can result in stronger binding to target proteins.[1]

This compound (CAS No. 400878-20-8) is a bifunctional molecule that combines the strategic advantages of a trifluoromethyl group with the well-known phenethylamine scaffold. The phenethylamine backbone is a core component of numerous neurotransmitters and pharmaceutical agents, suggesting the potential for this compound to serve as a key intermediate or a primary active pharmaceutical ingredient (API) in the development of novel therapeutics, particularly in neurology and cardiology. This guide provides the foundational technical knowledge required to synthesize, analyze, and utilize this high-value compound.

Core Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Phenethylamino-1,1,1-trifluoropropan-2-ol | [3] |

| CAS Number | 400878-20-8 | [3] |

| Molecular Formula | C11H14F3NO | N/A |

| Molecular Weight | 233.23 g/mol | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the nucleophilic ring-opening of a suitable trifluoromethylated epoxide by phenethylamine. This approach is highly regioselective and provides a direct route to the desired amino alcohol structure.

Proposed Synthetic Pathway

The reaction involves the attack of the primary amine (phenethylamine) on the less sterically hindered terminal carbon of 2-(Trifluoromethyl)oxirane. The choice of a protic solvent like isopropanol or ethanol is crucial as it facilitates the protonation of the alkoxide intermediate formed after the ring-opening, yielding the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound with high purity.

Materials:

-

2-(Trifluoromethyl)oxirane

-

Phenethylamine

-

Isopropanol (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethylamine (1.0 equivalent).

-

Solvent Addition: Add anhydrous isopropanol (approx. 10 volumes relative to the amine). Stir the mixture until the amine is fully dissolved.

-

Epoxide Addition: Slowly add 2-(Trifluoromethyl)oxirane (1.1 equivalents) to the solution at room temperature. The addition should be performed dropwise to control the initial exothermic reaction.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the final product as a solid.[4]

Causality: The use of a slight excess of the epoxide ensures the complete consumption of the more valuable phenethylamine starting material. The aqueous work-up is essential to remove any unreacted starting materials and inorganic impurities, ensuring a high-purity final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectrometric techniques is recommended.

Analytical Workflow Overview

A two-pronged approach using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) provides a comprehensive analytical profile. LC-MS/MS is ideal for purity assessment and quantification in complex matrices, while GC/MS can be used for volatile impurity profiling.

Caption: A comprehensive analytical workflow for product validation.

Protocol: Purity Determination by LC-MS/MS

Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, making it the gold standard for quantifying the target analyte and potential impurities.[5][6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

C18 Reverse-Phase Column

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified compound in methanol at 1 mg/mL. Create a calibration curve by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the initial mobile phase to a final concentration within the calibration range.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions: Monitor for the precursor ion [M+H]+ and at least two characteristic product ions.

-

-

Analysis: Inject the samples and standards. Integrate the peak area for the target analyte and any detected impurities. Calculate purity as a percentage of the total integrated area.

Potential Applications in Drug Discovery

The unique structure of this compound makes it a compelling candidate for several therapeutic areas.

-

Beta-Adrenergic Receptor Modulators: The structural similarity to beta-blockers (which often feature an amino-propanol core) suggests potential activity at adrenergic receptors. The trifluoromethyl group could enhance potency and improve pharmacokinetic profiles compared to non-fluorinated analogs.

-

CNS-Active Agents: The phenethylamine scaffold is foundational to many psychoactive compounds and neurotransmitters. This compound could serve as a precursor for novel antidepressants, anxiolytics, or agents for treating neurodegenerative disorders. The trifluoromethyl group may enhance blood-brain barrier penetration.

-

Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known inhibitor of various hydrolases, such as proteases and esterases. While this compound is a secondary alcohol, it could be oxidized in vivo or serve as a precursor to a trifluoromethyl ketone, acting as a potential enzyme inhibitor.

Conclusion

This compound is a strategically important molecule for modern drug discovery and development. Its synthesis is straightforward, and its structure combines the advantageous properties of both the trifluoromethyl group and the phenethylamine scaffold. This guide has provided the essential technical protocols for its synthesis and rigorous analytical characterization, establishing a foundation for its effective use by researchers and scientists. The potential applications are significant, promising to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules. Retrieved January 17, 2026, from [Link]

-

Key Benefits of 3,3,3-Trifluoro-1-propanol in Pharma. (2025, November 14). LinkedIn. Retrieved January 17, 2026, from [Link]

-

(S)-1,1,1-Trifluoro-2-Propanol. (n.d.). S.W.ChemiLab. Retrieved January 17, 2026, from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins. Retrieved January 17, 2026, from [Link]

-

Analytical Method Summaries. (2023, December 10). Eurofins. Retrieved January 17, 2026, from [Link]

- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the key structural features, predicted spectroscopic characteristics, and a plausible synthetic pathway for this fluorinated amino alcohol. The strategic incorporation of a trifluoromethyl group offers unique physicochemical properties that are of significant interest in medicinal chemistry. This guide synthesizes theoretical knowledge with practical insights to provide a thorough understanding of this compound's molecular architecture and its potential applications.

Introduction: The Significance of Fluorinated Amino Alcohols

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key pharmacophore in modern drug design. Its high electronegativity, metabolic stability, and ability to enhance membrane permeability make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] β-amino-α-trifluoromethyl alcohols represent a class of compounds that combine the structural features of biologically active amino alcohols with the unique properties of the trifluoromethyl group, making them attractive targets for synthesis and biological evaluation.[3][4]

This compound, with its phenethylamine backbone, is of particular interest. The phenethylamine moiety is a common structural motif in a vast array of neurotransmitters, hormones, and psychoactive drugs.[5][6] The combination of the trifluoromethylated propanolamine core with the phenethyl group suggests potential applications in areas such as central nervous system disorders and cardiovascular diseases. This guide aims to provide a detailed exploration of the molecular structure of this compound to facilitate further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central propanol backbone with a trifluoromethyl group at the C1 position, a hydroxyl group at the C2 position, and a phenethylamino group at the C3 position.

Key Structural Features:

-

Chiral Center: The C2 carbon, bearing the hydroxyl group, is a chiral center. Therefore, the molecule can exist as a pair of enantiomers, (R)- and (S)-1,1,1-Trifluoro-3-(phenethylamino)-2-propanol. The stereochemistry at this center is crucial for its biological activity, as is common with many pharmaceuticals.

-

Trifluoromethyl Group: This electron-withdrawing group significantly influences the acidity of the adjacent hydroxyl proton and the overall electronic distribution within the molecule. It also contributes to increased lipophilicity.[2]

-

β-Amino Alcohol Moiety: The 1,2-amino alcohol functionality is a key structural feature responsible for the chemical reactivity and potential biological interactions of the molecule.

-

Phenethylamine Moiety: This hydrophobic group plays a significant role in the molecule's ability to cross biological membranes and interact with specific receptors.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C11H14F3NO | - |

| Molecular Weight | 233.23 g/mol | - |

| Melting Point | 63-65 °C | |

| Boiling Point | 329.6±42.0 °C | |

| Density | 1.196±0.06 g/cm3 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for atoms C1 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; C2 [label="C"]; H_C2 [label="H"]; O_C2 [label="O"]; H_O [label="H"]; C3 [label="C"]; H1_C3 [label="H"]; H2_C3 [label="H"]; N_C3 [label="N"]; H_N [label="H"]; C_phen [label="C"]; H1_C_phen [label="H"]; H2_C_phen [label="H"]; C_phen2 [label="C"]; H1_C_phen2 [label="H"]; H2_C_phen2 [label="H"]; C_arom1 [label="C"]; C_arom2 [label="C"]; C_arom3 [label="C"]; C_arom4 [label="C"]; C_arom5 [label="C"]; C_arom6 [label="C"]; H_arom2 [label="H"]; H_arom3 [label="H"]; H_arom4 [label="H"]; H_arom5 [label="H"]; H_arom6 [label="H"];

// Edges for bonds C1 -- F1 [len=1.0]; C1 -- F2 [len=1.0]; C1 -- F3 [len=1.0]; C1 -- C2 [len=1.2]; C2 -- H_C2 [len=1.0]; C2 -- O_C2 [len=1.2]; O_C2 -- H_O [len=1.0]; C2 -- C3 [len=1.2]; C3 -- H1_C3 [len=1.0]; C3 -- H2_C3 [len=1.0]; C3 -- N_C3 [len=1.2]; N_C3 -- H_N [len=1.0]; N_C3 -- C_phen [len=1.2]; C_phen -- H1_C_phen [len=1.0]; C_phen -- H2_C_phen [len=1.0]; C_phen -- C_phen2 [len=1.2]; C_phen2 -- H1_C_phen2 [len=1.0]; C_phen2 -- H2_C_phen2 [len=1.0]; C_phen2 -- C_arom1 [len=1.2]; C_arom1 -- C_arom2 [len=1.2]; C_arom2 -- C_arom3 [len=1.2]; C_arom3 -- C_arom4 [len=1.2]; C_arom4 -- C_arom5 [len=1.2]; C_arom5 -- C_arom6 [len=1.2]; C_arom6 -- C_arom1 [len=1.2]; C_arom2 -- H_arom2 [len=1.0]; C_arom3 -- H_arom3 [len=1.0]; C_arom4 -- H_arom4 [len=1.0]; C_arom5 -- H_arom5 [len=1.0]; C_arom6 -- H_arom6 [len=1.0]; }

Caption: 2D representation of this compound.

Predicted Spectroscopic Profile

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Phenethyl Protons: Two triplets, each integrating to two protons, corresponding to the two methylene groups of the phenethyl moiety. The triplet adjacent to the aromatic ring would appear around δ 2.8-3.0 ppm, and the triplet adjacent to the nitrogen would be slightly downfield.

-

Propanol Backbone Protons:

-

The methine proton at C2 (CH-OH) is expected to be a multiplet around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons and the fluorine atoms.

-

The methylene protons at C3 (CH2-N) will likely appear as a multiplet around δ 2.9-3.3 ppm.

-

-

NH and OH Protons: These signals are typically broad and their chemical shifts are concentration and solvent dependent. The NH proton might appear in the range of δ 1.5-3.0 ppm, and the OH proton between δ 2.0-5.0 ppm. A D2O shake experiment would confirm these assignments by causing the disappearance of these peaks.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the region of δ 125-140 ppm.

-

Phenethyl Carbons: Two signals for the methylene carbons of the phenethyl group around δ 35-55 ppm.

-

Propanol Backbone Carbons:

-

The C1 carbon (CF3) will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm.

-

The C2 carbon (CH-OH) is expected to be a doublet of quartets due to coupling with the adjacent proton and the trifluoromethyl group, appearing around δ 70-75 ppm.

-

The C3 carbon (CH2-N) should appear around δ 50-60 ppm.

-

19F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be highly sensitive to the electronic environment.[7][8] Based on data for similar trifluoromethyl carbinols, the chemical shift is predicted to be in the range of δ -75 to -85 ppm relative to a standard like CFCl3.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

-

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm-1 corresponding to the stretching vibrations of the hydroxyl and secondary amine groups.

-

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm-1, while aliphatic C-H stretching will be observed just below 3000 cm-1.

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm-1 region.

-

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm-1 region.[5]

-

C-O Stretching: The C-O stretching of the secondary alcohol will likely appear around 1050-1100 cm-1.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 233. Fragmentation would likely involve cleavage of the C-C bonds of the propanol backbone and the phenethyl side chain. Common fragments would include the loss of the trifluoromethyl group, the phenethyl group, and water. High-resolution mass spectrometry would be essential to confirm the elemental composition of the parent ion and its fragments.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the ring-opening of a suitable trifluoromethylated epoxide with phenethylamine.[10][11] This approach is a common and reliable method for the preparation of β-amino alcohols.[3][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. d-nb.info [d-nb.info]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: Synthesis, Properties, and Potential Applications

Introduction

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a fluorinated amino alcohol that belongs to the broader class of β-amino-α-trifluoromethyl alcohols. This class of compounds has garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity. The phenethylamine scaffold is a well-established pharmacophore present in a wide range of neuroactive compounds, including neurotransmitters and synthetic drugs. The combination of these two structural motifs in this compound suggests its potential as a novel therapeutic agent, likely targeting the central nervous system.

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential pharmacological relevance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel fluorinated compounds with potential therapeutic applications.

Synthetic Methodologies: A Focus on Ring-Opening Reactions

The most direct and efficient synthetic route to this compound involves the nucleophilic ring-opening of a trifluoromethylated epoxide with phenethylamine. This approach is a common and versatile method for the preparation of β-amino-α-trifluoromethyl alcohols.

Core Synthetic Strategy: Epoxide Ring-Opening

The key starting material for this synthesis is 1,1,1-trifluoro-2,3-epoxypropane . This electrophilic epoxide readily reacts with primary or secondary amines, such as phenethylamine , in a regioselective manner. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring, leading to the desired 3-amino-2-propanol derivative.

Conceptual Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis via epoxide ring-opening.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

1,1,1-Trifluoro-2,3-epoxypropane

-

Phenethylamine

-

Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenethylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Epoxide: Cool the solution to 0 °C using an ice bath. Slowly add 1,1,1-trifluoro-2,3-epoxypropane (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Elucidation and Physicochemical Properties

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₁₁H₁₄F₃NO | |

| Molecular Weight | 233.23 g/mol | |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 329.6 ± 42.0 °C (Predicted) | [3] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.07 ± 0.20 (Predicted) | [3] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenethyl group (aromatic protons and two ethylenic CH₂ groups) and the propanol backbone (CH₂ and CH protons). The protons adjacent to the fluorine-bearing carbon and the nitrogen atom will likely exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the phenethyl and propanol moieties, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Pharmacological Considerations and Potential Applications

The structural features of this compound suggest several potential pharmacological activities, primarily centered on the central nervous system.

Rationale for Potential Bioactivity:

-

Phenethylamine Core: The phenethylamine skeleton is a fundamental component of many psychoactive substances, including stimulants, hallucinogens, and anorectics.[4] This moiety is known to interact with various monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.

-

Trifluoromethyl Group: The introduction of a CF₃ group can significantly enhance the metabolic stability of the molecule by blocking potential sites of enzymatic oxidation.[5] This can lead to a longer duration of action and improved bioavailability. Furthermore, the high electronegativity of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

-

β-Amino Alcohol Moiety: This functional group is present in many biologically active compounds and can participate in hydrogen bonding interactions with receptors and enzymes.[6]

Potential Drug Development Pathway

Caption: A potential pathway for the development of the title compound as a therapeutic agent.

Potential Therapeutic Targets:

Based on the structure, potential therapeutic applications could include:

-

Central Nervous System Disorders: The phenethylamine core suggests potential activity as a modulator of monoamine neurotransmitter systems. This could be relevant for conditions such as depression, anxiety, ADHD, and neurodegenerative diseases.

-

Weight Management: Some phenethylamine derivatives have shown efficacy as appetite suppressants.[7]

-

Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can be involved in irreversible inhibition of certain enzymes.

Further research, including in vitro receptor binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound represents a synthetically accessible molecule with significant potential for drug discovery. Its hybrid structure, combining the neuroactive phenethylamine scaffold with the modulating effects of a trifluoromethyl group, makes it an intriguing candidate for further investigation. The synthetic route via epoxide ring-opening is straightforward and amenable to the generation of a library of derivatives for structure-activity relationship studies. While specific pharmacological data for this compound is currently limited in the public domain, the foundational knowledge of its constituent pharmacophores provides a strong rationale for its exploration as a novel therapeutic agent. Future research should focus on its detailed synthesis, full spectroscopic characterization, and comprehensive pharmacological evaluation to unlock its potential in medicinal chemistry.

References

-

ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. Retrieved from [Link]

- Dal Canto, F., & Togni, A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 585-595.

- Petasis, N. A., & Zavialov, I. A. (1997). A Facile Stereocontrolled Synthesis of anti-γ-(Trifluoromethyl)-β-amino Alcohols. Journal of the American Chemical Society, 119(2), 445-446.

-

ResearchGate. (n.d.). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]

- Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843.

-

PubMed. (n.d.). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved from [Link]

-

Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Retrieved from [Link]

-

NIH. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of β-amino alcohol drugs. | Download Scientific Diagram. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]

- 3. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

- 4. US7759501B2 - Process for producing N-monoalkyl-3-hydroxy-3-(2-thienyl) propanamine and intermediate - Google Patents [patents.google.com]

- 5. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Introduction

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a fluorinated amino alcohol of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering insights into the underlying chemical principles and practical experimental methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. Two of the most viable and convergent pathways are:

-

Nucleophilic Ring-Opening of a Trifluoromethylated Epoxide: This highly efficient method involves the reaction of a suitable trifluoromethyl-substituted epoxide with phenethylamine.

-

N-Alkylation of Phenethylamine: This classic approach utilizes the reaction of phenethylamine with a trifluoromethylated propanol bearing a leaving group at the 3-position.

This guide will delve into the specifics of each of these pathways, providing both theoretical grounding and practical application.

Pathway 1: Nucleophilic Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane

This pathway is arguably the most direct and atom-economical approach to the target molecule. The core of this strategy lies in the reaction of a readily available trifluoromethylated epoxide with phenethylamine, where the amine acts as the nucleophile, opening the strained epoxide ring to form the desired β-amino alcohol.

Causality of Experimental Choices

The choice of 3,3,3-trifluoro-1,2-epoxypropane as the electrophile is strategic due to the high reactivity of the epoxide ring, which is further activated by the electron-withdrawing trifluoromethyl group. Phenethylamine is a primary amine and a potent nucleophile, readily attacking the less sterically hindered carbon of the epoxide. The regioselectivity of the ring-opening is generally high, with the nucleophile attacking the terminal carbon, leading to the desired 2-propanol isomer.

Experimental Protocol

Step 1: Synthesis of 3,3,3-Trifluoro-1,2-epoxypropane

While commercially available, 3,3,3-trifluoro-1,2-epoxypropane can be synthesized from 3-chloro-1,1,1-trifluoroacetone via a two-step reduction and cyclization process[1].

Step 2: Ring-Opening with Phenethylamine

-

To a solution of phenethylamine (1.2 equivalents) in a suitable solvent such as methanol or isopropanol, add 3,3,3-trifluoro-1,2-epoxypropane (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3,3,3-Trifluoro-1,2-epoxypropane | [2][3][4] |

| Reagent | Phenethylamine | N/A |

| Solvent | Methanol or Isopropanol | N/A |

| Typical Yield | 80-95% | Estimated |

Visualization of Pathway 1

Caption: Nucleophilic ring-opening of a trifluoromethyl epoxide.

Pathway 2: N-Alkylation of Phenethylamine with 3-Bromo-1,1,1-trifluoro-2-propanol

This pathway represents a more traditional, yet effective, method for the formation of the C-N bond. It involves the substitution of a leaving group on a trifluoromethylated propanol backbone with phenethylamine.

Causality of Experimental Choices

The success of this pathway hinges on the selection of a good leaving group at the 3-position of the 1,1,1-trifluoro-2-propanol scaffold. Bromine is a common and effective choice[][6][7]. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-1,1,1-trifluoro-2-propanol

This starting material is commercially available but can also be synthesized if necessary.

Step 2: N-Alkylation of Phenethylamine

-

To a solution of phenethylamine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) in acetonitrile, add 3-bromo-1,1,1-trifluoro-2-propanol (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-1,1,1-trifluoro-2-propanol | [][6][7] |

| Reagent | Phenethylamine | N/A |

| Base | Potassium Carbonate or Triethylamine | N/A |

| Solvent | Acetonitrile | N/A |

| Typical Yield | 60-80% | Estimated |

Visualization of Pathway 2

Sources

- 1. CN108314664B - Method for preparing 3,3, 3-trifluoro-1, 2-epoxypropane - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]

- 4. 3,3,3-Trifluoro-1,2-epoxypropane [webbook.nist.gov]

- 6. 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O | CID 220632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

A Technical Guide for Researchers: Sourcing and Qualification of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol for Pharmaceutical Development

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth technical framework for researchers and drug development professionals on the sourcing, evaluation, and quality control of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol , a key building block in the synthesis of advanced pharmaceutical intermediates. We will move beyond a simple supplier list to establish a robust methodology for ensuring the quality, consistency, and reliability of this critical starting material, which directly impacts the integrity of downstream research and development.

Compound Profile: this compound

This molecule combines three structurally significant features: a trifluoromethyl group for metabolic blocking and electronic modulation, a secondary amine for forming salts and hydrogen bonding, and a hydroxyl group that introduces chirality and a further point for molecular interactions or derivatization. Its primary utility is as a specialized intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 400878-20-8 | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₄F₃NO | |

| Molecular Weight | 233.23 g/mol | |

| Melting Point | 63-65 °C | ChemicalBook[3] |

| Boiling Point | 329.6±42.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.196±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 12.07±0.20 (Predicted) | ChemicalBook[3] |

The Imperative of Quality in Pharmaceutical Intermediates

In the highly regulated landscape of pharmaceutical manufacturing, the quality of an intermediate is not merely a parameter; it is the foundation of the final API's safety and efficacy.[4][5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over all starting materials.[5] According to ICH Q11, intermediates directly influence the critical quality attributes (CQAs) of the final API.[5] Consequently, the process of selecting a supplier for a compound like this compound must be treated as an extension of the research process itself—a critical step that ensures reproducibility and regulatory compliance.[6]

A failure to control intermediate quality can lead to:

-

Process Variability: Inconsistent yields and batch-to-batch deviations.[5]

-

Impurity Propagation: Uncharacterized impurities in the intermediate can be carried through the synthesis, complicating purification and potentially creating toxic byproducts.

-

Regulatory Delays: Insufficient documentation and quality control can lead to significant setbacks during regulatory filings.

Supplier Qualification: A Risk-Based Workflow

Sourcing a critical intermediate requires a systematic, evidence-based approach. The following workflow provides a self-validating system for qualifying a potential supplier, moving from initial screening to final approval.

Sources

Navigating the Handling of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: A Technical Guide for Researchers

This guide provides a detailed overview of the critical safety and handling protocols for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol, a fluorinated amino alcohol derivative with potential applications in pharmaceutical and chemical research. As a Senior Application Scientist, the following content is synthesized from available chemical data and established best practices for handling analogous research compounds. The protocols and recommendations herein are designed to be self-validating, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a chiral molecule with the linear formula C11H16F3NO. While comprehensive toxicological data for this specific compound is not extensively documented in publicly accessible literature, its structural motifs—a trifluoromethyl group, a secondary amine, and a secondary alcohol—necessitate a cautious approach.

Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H16F3NO | PubChem |

| Molecular Weight | 235.25 g/mol | PubChem |

| CAS Number | 135499-70-2 | PubChem |

| Predicted Boiling Point | 276.7±35.0 °C (at 760 mmHg) | Chemspider |

| Predicted Flash Point | 121.1±25.9 °C | Chemspider |

| Predicted Density | 1.185±0.06 g/cm³ | Chemspider |

The presence of the trifluoromethyl group can significantly alter the compound's metabolic stability and biological activity. Therefore, it should be handled with the assumption of potential biological activity and toxicity until proven otherwise.

Core Safety and Handling Protocols

The following protocols are based on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors and aerosols.

Experimental Workflow: Safe Handling in a Chemical Fume Hood

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE is critical and should be based on a thorough risk assessment.

-

Hand Protection: Nitrile gloves are recommended. Given the limited data on chemical compatibility, it is advisable to use double gloving, especially for prolonged handling.

-

Eye Protection: Chemical splash goggles are mandatory.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

Logical Relationship: PPE Selection

Caption: Rationale for PPE selection based on compound hazards.

Storage and Waste Management

Proper storage and disposal are paramount to maintaining a safe laboratory environment.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Waste Disposal

All waste containing this compound, including contaminated consumables, should be collected in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

Spills

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Conclusion

The handling of this compound requires a proactive and informed approach to safety. While comprehensive data is limited, adherence to the principles of engineering controls, appropriate PPE, and strict protocols for storage and waste management will minimize risk and ensure the well-being of laboratory personnel. It is incumbent upon the researcher to conduct a thorough risk assessment prior to any experimentation and to consult their institution's EHS department for specific guidance.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol . In the absence of direct experimental data for this specific molecule, this document leverages a first-principles, analog-based approach to forecast its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This predictive framework is designed to empower researchers in identifying, characterizing, and quantifying this molecule in various experimental settings, from synthetic reaction monitoring to metabolic studies.

The structural complexity of this compound, incorporating a trifluoromethyl group, a secondary alcohol, a secondary amine, and a phenethyl moiety, gives rise to a unique and intricate spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous structure elucidation and for developing robust analytical methodologies. This guide will deconstruct the molecule into its constituent functional groups, analyze the spectroscopic properties of analogous compounds, and synthesize this information to construct a reliable predicted spectroscopic profile.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic predictions, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit a series of distinct multiplets, reflecting the unique electronic environment of each proton. The electron-withdrawing trifluoromethyl group is expected to exert a significant deshielding effect on adjacent protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-Ar (H8, H9, H10, H11, H12) | 7.20 - 7.40 | Multiplet | Aromatic protons of the phenethyl group. | |

| H2 | 4.10 - 4.30 | Multiplet | J(H2, H3a/b) ≈ 4-6 Hz, J(H2, F) ≈ 6-8 Hz | Deshielded by the adjacent -CF₃ and -OH groups. Coupled to the two diastereotopic protons on C3 and the three fluorine atoms on C1. |

| H5 | 2.90 - 3.10 | Triplet | J(H5, H6) ≈ 7-8 Hz | Methylene protons adjacent to the nitrogen atom. |

| H6 | 2.80 - 3.00 | Triplet | J(H6, H5) ≈ 7-8 Hz | Methylene protons adjacent to the aromatic ring. |

| H3a, H3b | 2.70 - 2.90 | Multiplet | J(H3a, H3b) ≈ 13-15 Hz, J(H3a/b, H2) ≈ 4-6 Hz | Diastereotopic methylene protons adjacent to the chiral center (C2) and the nitrogen atom. |

| H-N4 | Variable (1.0 - 3.0) | Broad Singlet | The chemical shift is concentration and temperature-dependent. Proton exchange may lead to a broad signal with no observable coupling.[1][2] | |

| H-O2 | Variable (1.5 - 4.0) | Broad Singlet | The chemical shift is dependent on concentration, temperature, and solvent. Proton exchange often results in a broad singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atoms on C1 and C2. The aromatic carbons will appear in the typical downfield region.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C-Ar (C7, C8, C9, C10, C11, C12) | 126.0 - 140.0 | Aromatic carbons of the phenethyl group. | ||

| C1 | 123.0 - 127.0 | Quartet | J(C1, F) ≈ 280-290 Hz | Carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| C2 | 68.0 - 72.0 | Quartet | J(C2, F) ≈ 30-35 Hz | Methine carbon bearing the hydroxyl group, deshielded and split by the trifluoromethyl group. |

| C3 | 55.0 - 59.0 | Methylene carbon adjacent to the nitrogen and the chiral center. | ||

| C5 | 50.0 - 54.0 | Methylene carbon adjacent to the nitrogen. | ||

| C6 | 36.0 - 40.0 | Methylene carbon adjacent to the aromatic ring. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CF₃ | -76 to -79 | Doublet of Doublets or Multiplet | J(F, H2) ≈ 6-8 Hz | The trifluoromethyl group is coupled to the vicinal proton H2.[3][4] |

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pathways are expected to be dominated by cleavage at the bonds alpha to the nitrogen and oxygen atoms.

| m/z | Predicted Fragment | Description |

| 235 | [C₁₁H₁₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 216 | [M - F]⁺ | Loss of a fluorine atom. |

| 144 | [C₉H₁₂N]⁺ | Cleavage of the C2-C3 bond. |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage at the C-C bond adjacent to the nitrogen, a common fragmentation for phenethylamines.[5][6][7][8] |

| 105 | [C₇H₇O]⁺ | Cleavage of the C3-N4 bond. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the phenethyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity and Shape |

| 3200 - 3600 | O-H | Stretching | Strong, Broad |

| 3300 - 3500 | N-H | Stretching | Medium, Sharper than O-H |

| 3000 - 3100 | C-H (aromatic) | Stretching | Medium |

| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium to Strong |

| 1450 - 1600 | C=C (aromatic) | Stretching | Medium |

| 1000 - 1300 | C-F | Stretching | Strong |

| 1000 - 1250 | C-N | Stretching | Medium |

| 1000 - 1200 | C-O | Stretching | Strong |

Experimental Protocols for Spectroscopic Analysis

To validate these predictions and acquire high-quality experimental data, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

To confirm the N-H and O-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H signals should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum over a wide spectral width (e.g., 0-220 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

-

Acquire the spectrum with proton coupling to observe the splitting by H2.

-

Use a reference standard such as trifluorotoluene.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI), use a direct insertion probe or a GC-MS system.

-

For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL and infuse into the mass spectrometer.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and fragment ions.

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimal in-source fragmentation.

-

-

Data Analysis:

-

Determine the elemental composition of the molecular ion and major fragment ions from the high-resolution data.

-

Propose fragmentation mechanisms based on the observed fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the spectroscopic data for this compound. By understanding the expected NMR, MS, and IR signatures, researchers and drug development professionals can more efficiently and accurately identify and characterize this compound. The provided experimental protocols offer a clear roadmap for obtaining high-quality data to confirm these predictions and to support further research and development efforts.

References

-

1H– 1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from ACD/Labs website: [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). PubMed. Retrieved from [Link]

-

Will the proton in NH group of secondary amines split due to adjacent protons? (2015, September 11). Retrieved from ResearchGate website: [Link]

- Infrared Spectroscopy. (n.d.).

-

Ch 13 - Coupling - University of Calgary. (n.d.). Retrieved from University of Calgary website: [Link]

-

How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022, July 31). Retrieved from YouTube website: [Link]

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. (2025, August 7). Retrieved from ResearchGate website: [Link]

-

Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]

-

23.5: Spectroscopic Properties of Amines - Chemistry LibreTexts. (2021, July 31). Retrieved from Chemistry LibreTexts website: [Link]

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).

- ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Strona główna. (n.d.).

-

Phenethylamine - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum - Dummies. (2016, March 26). Retrieved from Dummies website: [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved from MDPI website: [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from Chemistry LibreTexts website: [Link]

- Coupling in the proton NMR spectrum Nearby hydrogen nuclei interact and give multiple peaks. (2025, May 20).

-

Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

-

(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. (2025, October 16). Retrieved from ResearchGate website: [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry - YouTube. (2018, September 20). Retrieved from YouTube website: [Link]

-

The Duke NMR Center Coupling constants. (n.d.). Retrieved from [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

-

Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps website: [Link]

- 13C NMR Spectroscopy. (n.d.).

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.). Retrieved from KOPS website: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from University of California, Santa Barbara website: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Derivatives of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: A Scaffold for Novel Therapeutics

Abstract